molecular formula C14H11N3O2 B12109639 Methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate

Methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate

Cat. No.: B12109639
M. Wt: 253.26 g/mol
InChI Key: MBJKOYANQXMVBG-UHFFFAOYSA-N
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Description

Methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate is a heterocyclic compound with an intriguing structure. It combines features of both pyrazole and pyridazine rings, making it an interesting target for synthetic chemists and researchers. The compound’s systematic name reflects its substituents and ring fusion pattern.

Preparation Methods

Synthetic Routes::

    Palladium-Catalyzed Carbonylation:

Industrial Production:: Unfortunately, specific industrial production methods for this compound are not widely documented. academic research provides valuable insights into its synthesis.

Chemical Reactions Analysis

Methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, leading to the formation of different oxidation states.

    Reduction: Reduction reactions can modify the compound, altering its properties.

    Substitution: Substituents on the phenyl or pyrazole rings can be replaced via substitution reactions.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, reducing agents like lithium aluminum hydride (LiAlH₄) or strong acids like hydrochloric acid (HCl) may be employed.

    Major Products: The products formed from these reactions could include derivatives with altered functional groups or ring substitutions.

Scientific Research Applications

Methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate finds applications in various fields:

    Chemistry: It serves as a building block for designing novel heterocyclic compounds.

    Biology: Researchers explore its potential as a bioactive molecule, studying its interactions with biological targets.

    Medicine: Investigations focus on its pharmacological properties, including potential therapeutic applications.

    Industry: Its unique structure may have applications in materials science or as ligands in catalysis.

Mechanism of Action

The precise mechanism by which Methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Properties

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate

InChI

InChI=1S/C14H11N3O2/c1-19-14(18)12-11-8-5-9-15-17(11)16-13(12)10-6-3-2-4-7-10/h2-9H,1H3

InChI Key

MBJKOYANQXMVBG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC=NN2N=C1C3=CC=CC=C3

Origin of Product

United States

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